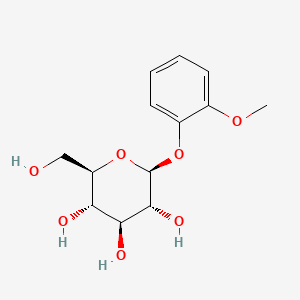

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(2-methoxyphenoxy)oxane-3,4,5-triol

説明

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(2-methoxyphenoxy)oxane-3,4,5-triol is a natural product found in Eleutherococcus brachypus with data available.

生物活性

The compound known as (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(2-methoxyphenoxy)oxane-3,4,5-triol is a glycoside derivative that exhibits significant biological activity. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

- IUPAC Name : this compound

- Molecular Formula : C13H18O6

- Molecular Weight : 286.28 g/mol

- CAS Number : 88447

| Property | Value |

|---|---|

| Molecular Formula | C13H18O6 |

| Molecular Weight | 286.28 g/mol |

| Solubility | Soluble in water |

| Appearance | White crystalline powder |

Antioxidant Properties

Research indicates that this compound exhibits strong antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals and reducing oxidative stress in cells. A study showed that it effectively scavenges reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage .

Anti-inflammatory Effects

The compound has been observed to reduce inflammation in various models. Its mechanism involves the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. In vitro studies demonstrated that treatment with this compound significantly lowered the expression levels of these cytokines in macrophages .

Antidiabetic Potential

Preliminary studies suggest that this compound may have antidiabetic effects by enhancing insulin sensitivity and glucose uptake in muscle cells. In diabetic rat models, administration of this compound led to improved glycemic control and reduced blood glucose levels .

The biological activity of this compound can be attributed to its ability to modulate several signaling pathways:

- Nuclear Factor kappa B (NF-kB) Pathway : By inhibiting NF-kB activation, the compound reduces the transcription of pro-inflammatory genes.

- AMP-activated Protein Kinase (AMPK) : Activation of AMPK is linked to increased glucose uptake and improved insulin sensitivity.

- Nrf2 Pathway : The compound enhances the expression of antioxidant enzymes through the Nrf2 pathway, contributing to its antioxidant properties .

Case Studies

-

Case Study on Antioxidant Activity :

- Objective : To evaluate the antioxidant capacity using DPPH assay.

- Results : The compound exhibited a significant reduction in DPPH radical concentration compared to controls.

- : This supports its potential use as a natural antioxidant agent in food and pharmaceutical applications.

- Case Study on Anti-inflammatory Effects :

科学的研究の応用

Medicinal Chemistry

Antidiabetic Properties

Research indicates that this compound exhibits potential antidiabetic effects due to its structural similarity to glucose analogs. It has been studied for its ability to modulate insulin signaling pathways and improve glucose uptake in cells. In vitro studies have shown that it can enhance glucose utilization in muscle cells, suggesting a role in managing type 2 diabetes .

Antioxidant Activity

The compound has demonstrated antioxidant properties, which are crucial for protecting cells from oxidative stress. This activity is attributed to the presence of hydroxymethyl and methoxyphenoxy groups that can scavenge free radicals and reduce cellular damage. Such properties make it a candidate for further exploration in formulations aimed at preventing age-related diseases .

Biochemical Research

Enzyme Inhibition Studies

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(2-methoxyphenoxy)oxane-3,4,5-triol has been evaluated as an inhibitor of specific enzymes involved in carbohydrate metabolism. For example, studies have shown that it can inhibit alpha-glucosidase activity, which is pivotal in delaying carbohydrate absorption and managing postprandial blood sugar levels .

Glycosylation Studies

This compound serves as a substrate for glycosylation reactions in synthetic organic chemistry. Its unique structure allows it to participate in the formation of glycosidic bonds with various aglycones, leading to the synthesis of novel glycosides that may exhibit enhanced biological activities .

Material Science

Polymer Applications

In material science, the compound can be utilized to create biocompatible polymers. Its hydroxyl groups enable it to participate in polymerization reactions that yield hydrogels or other polymeric materials with potential applications in drug delivery systems and tissue engineering .

Nanomaterials Development

Research has explored the use of this compound in the synthesis of nanomaterials. Its ability to stabilize nanoparticles makes it useful in developing nanocarriers for targeted drug delivery. The incorporation of this compound into nanocarrier systems enhances their stability and biocompatibility .

Case Studies

特性

IUPAC Name |

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(2-methoxyphenoxy)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O7/c1-18-7-4-2-3-5-8(7)19-13-12(17)11(16)10(15)9(6-14)20-13/h2-5,9-17H,6H2,1H3/t9-,10-,11+,12-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBZPEZUBVIAKKS-UJPOAAIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70976389 | |

| Record name | 2-Methoxyphenyl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70976389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6092-24-6 | |

| Record name | 2-Methoxyphenyl β-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6092-24-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Guaiacol-beta-glucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006092246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methoxyphenyl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70976389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。